molecular formula C8H12N6 B13065503 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13065503
M. Wt: 192.22 g/mol
InChI Key: HCMASVPAZNOLDV-UHFFFAOYSA-N
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Description

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor is typically prepared through standard alkyne synthesis methods.

    CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction proceeds at room temperature or slightly elevated temperatures to yield the triazole product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential therapeutic effects, such as enzyme inhibition in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share similar structural features and biological activities.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-chloropyrazole are structurally related and exhibit similar chemical reactivity.

Uniqueness

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and triazole rings in its structure. This dual functionality enhances its ability to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-methyl-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-14(11-8(6)9)5-7-4-13(2)12-10-7/h3-4H,5H2,1-2H3,(H2,9,11)

InChI Key

HCMASVPAZNOLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CN(N=N2)C

Origin of Product

United States

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